Ezetimibe Diol Impurity, chemically known as (5R,6S)-1-(4-Fluorophenyl)-5-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-3-(2-hydroxy-1-phenylethyl)-6-(4-hydroxyphenyl)di-hydropyrimidine-2,4(1H,3H)-dione, is a potential genotoxic impurity found in Ezetimibe drug substances. [] Genotoxic impurities are those that can potentially damage DNA, leading to mutations that can contribute to the development of cancer. [] The presence of such impurities, even in trace amounts, is a significant concern for drug safety. []
Ezetimibe Diol Impurity is classified as a chemical impurity resulting from synthetic processes used to produce Ezetimibe. It is not a structural analog of Ezetimibe but rather a by-product that can affect the purity and quality of pharmaceutical formulations. Its identification and quantification are essential in pharmaceutical quality control to ensure that the final product meets regulatory standards for safety and effectiveness .
The synthesis of Ezetimibe Diol Impurity involves several chemical reactions, primarily focusing on the transformation of Ezetimibe itself.
In industrial settings, high-performance liquid chromatography (HPLC) is employed to isolate and purify this compound, ensuring that it meets stringent quality standards .
Ezetimibe Diol Impurity participates in various chemical reactions, including:
Common reagents used include:
The specific products formed depend on the reaction conditions and reagents used.
Ezetimibe Diol Impurity exhibits typical physical properties associated with organic compounds, including solubility in various organic solvents. Specific melting points or boiling points are not widely documented but are critical for characterization during synthesis.
Key chemical properties include:
Analytical techniques such as HPLC are utilized for assessing these properties during quality control processes .
Ezetimibe Diol Impurity serves several scientific purposes:
Ezetimibe serves as a pivotal therapeutic agent in the management of hypercholesterolemia, functioning through a distinct mechanism that complements statin therapy. As a selective cholesterol absorption inhibitor, ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located in the jejunal brush border membrane. This action specifically impedes the intestinal uptake of dietary and biliary cholesterol without affecting the absorption of fat-soluble nutrients. The pharmacological significance of ezetimibe stems from its ability to reduce low-density lipoprotein cholesterol (LDL-C) by 15-20% as monotherapy and up to 25% when combined with statins, addressing a crucial clinical need in cardiovascular risk management [1] [3].
Impurity profiling represents a fundamental component of pharmaceutical quality assurance with direct implications for drug safety and efficacy. Regulatory agencies worldwide mandate rigorous characterization and control of impurities present at levels exceeding established thresholds (typically >0.10%). The presence of structurally related compounds—even in trace quantities—can significantly compromise drug stability, alter pharmacokinetic profiles, or introduce unexpected toxicological consequences. For ezetimibe, a compound with complex synthesis pathways, impurity control is particularly crucial due to the potential formation of multiple by-products and degradants throughout manufacturing and storage [2] [7].
Ezetimibe impurities are systematically categorized based on their origin:
The structural complexity of ezetimibe, featuring multiple chiral centers and functional groups including fluorinated aromatic rings and a β-lactam moiety, creates numerous opportunities for impurity formation during synthesis and storage [2].
Ezetimibe Diol Impurity (CAS 1374250-08-4) holds particular regulatory significance due to its confirmed presence in final drug products and concerning toxicological profile. Studies indicate potential carcinogenicity in laboratory animals, necessitating strict control according to ICH Q3A/B guidelines. Regulatory submissions for ezetimibe-containing products must include validated analytical methods capable of quantifying this impurity at concentrations as low as 0.05-0.10% relative to the active pharmaceutical ingredient. The impurity's status as an "unidentified drug product with unknown research purposes" further underscores the requirement for comprehensive characterization and control strategies in pharmaceutical development [1] [3].
Table 1: Fundamental Chemical Identity of Ezetimibe Diol Impurity
Property | Specification |
---|---|
Chemical Name | (1S,4R)-1-(4-Fluorophenyl)-4-[(S)-(4-fluorophenyl)aminomethyl]-1,5-pentanediol |
Synonyms | Ezetimibe Open-Ring Alcohol, Ezetimibe Diol (Crude) |
CAS Registry Number | 1374250-08-4 |
Molecular Formula | C₂₄H₂₅F₂NO₃ |
Molecular Weight | 413.46 g/mol |
IUPAC Name | (2R,5S)-5-(4-Fluorophenyl)-2-((S)-(4-fluorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanol |
Structural Class | Process-related synthetic by-product |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1